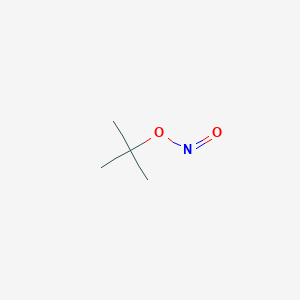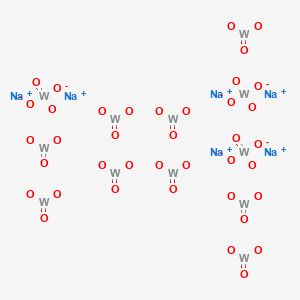
Hexasodium tungstate hydrate
Descripción general
Descripción
Hexasodium tungstate hydrate, also known as NATRIUMMETAWOLFRAMAT, is a chemical substance with the EC number 412-770-9 and the CAS number 12141-67-2 . It is also identified as hydrate hydrogen oxygen sodium hydride tungsten .
Synthesis Analysis
The synthesis of Hexasodium tungstate hydrate involves the preparation of a sodium tungstate aqueous solution with a pH of 9 or greater. This solution is then treated with hydrochloric acid to adjust the pH to 6, resulting in a sodium polytungstate aqueous solution. Another method involves the acidic precipitation of sodium tungstate solution at mild temperature .
Physical And Chemical Properties Analysis
The physical state of Hexasodium tungstate hydrate at 20°C and 1013 hPa is not specified in the sources . More detailed physical and chemical properties are not provided in the sources.
Aplicaciones Científicas De Investigación
“Hexasodium tungstate hydrate” is registered under the REACH Regulation and is manufactured in and / or imported to the European Economic Area, at ≥ 1 tonnes per annum . It’s also known as "NATRIUMMETAWOLFRAMAT" . The process category (PROC) describes the application techniques or process types defined from the occupational perspective e.g. Industrial spraying, scientific research and development .
In terms of safety, this substance is harmful if swallowed, causes serious eye damage and is harmful to aquatic life with long-lasting effects .
Antimicrobial Substance
- Application Summary : Certain catalysts, including molybdenum trioxide (MoO3) and tungsten blue oxide, can generate in-situ biocides . These biocides exhibit rapid antimicrobial activity against a broad spectrum of bacterial pathogens .
- Method of Application : The catalysts are used to generate biocides in-situ, meaning they are produced directly in the environment where they are needed .
- Results : The in-situ generated biocides have shown fast antimicrobial activity against a wide range of bacterial pathogens .
Synthesis and Analysis of Molybdenum and Tungsten Trioxides
- Application Summary : Molybdenum and tungsten trioxides, as well as their mixed-valence compounds, have been synthesized and analyzed . The term ‘molybdic acid’ and ‘tungstic acid’ are often incorrectly used for the hydrates MoO3·nH2O and WO3·nH2O respectively .
- Method of Application : The synthesis and analysis of these compounds involve various chemical processes .
- Results : The study has led to a better understanding of the properties and structures of these compounds .
Synthesis and Analysis of Mixed Molybdenum/Tungsten Trioxides
- Application Summary : The use of MoₙW₁₋ₙO₃ as an antimicrobial substance is highlighted in the study of mixed molybdenum/tungsten trioxides .
- Method of Application : The synthesis and analysis of these compounds involve various chemical processes .
- Results : The study has led to a better understanding of the properties and structures of these compounds .
Non-Sag Tungsten Wire
- Application Summary : Tungsten’s properties are utilized in the specifics of non-sag tungsten wire .
- Method of Application : The production of non-sag tungsten wire involves several steps, including powder metallurgy and wire drawing .
- Results : Non-sag tungsten wire has found applications in various fields due to its high melting point and good creep resistance .
Safety And Hazards
Propiedades
IUPAC Name |
hexasodium;dioxido(dioxo)tungsten;trioxotungsten | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6Na.39O.12W/q6*+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;6*-1;;;;;;;;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCSOJKJFMWYCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na6O39W12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2968.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexasodium tungstate hydrate | |
CAS RN |
12141-67-2 | |
| Record name | Sodium metatungstate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012141672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tungstate (W12(OH)2O386-), sodium (1:6) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexasodium tungstate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.205 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Ar,4R,5R,6aS)-5-[tert-butyl(dimethyl)silyl]oxy-4-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B31304.png)
![[(3aR,4R,5R,6aS)-4-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B31306.png)
![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B31309.png)
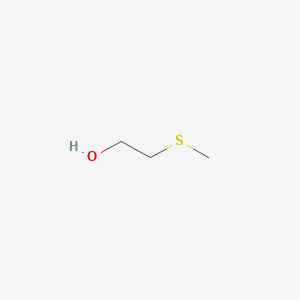
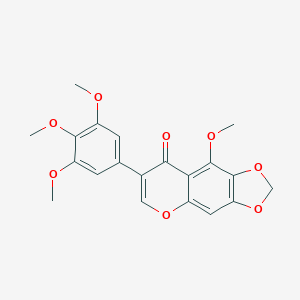
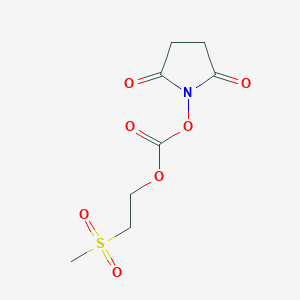
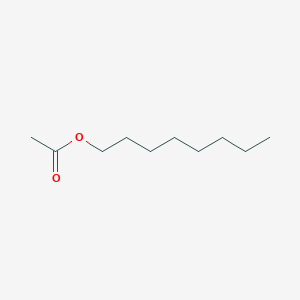
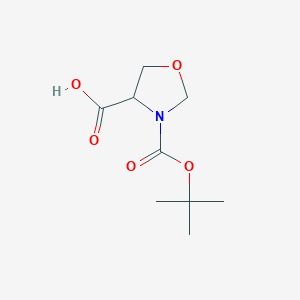
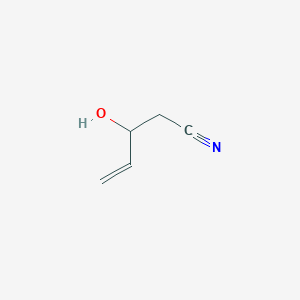
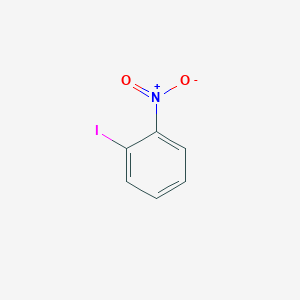
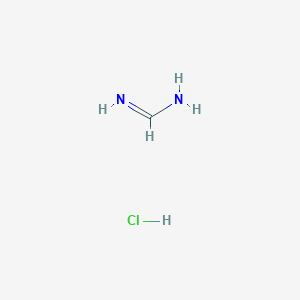
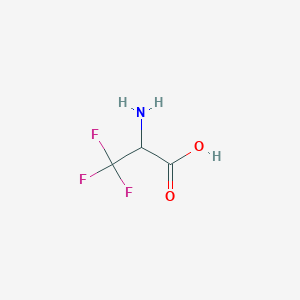
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B31345.png)
